molecular formula C10H9ClN2O B11891321 4-Chloro-2-ethoxy-1,5-naphthyridine

4-Chloro-2-ethoxy-1,5-naphthyridine

Cat. No.: B11891321
M. Wt: 208.64 g/mol
InChI Key: JDDIQWVLBVIZAM-UHFFFAOYSA-N
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Description

4-Chloro-2-ethoxy-1,5-naphthyridine is a heterocyclic compound belonging to the naphthyridine family Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-ethoxy-1,5-naphthyridine typically involves the reaction of 1,5-naphthyridine derivatives with appropriate reagents. One common method includes the use of phosphorus oxychloride with 1,5-naphthyridine-2(1H)-one to produce the 2-chloro derivative, which can then be further modified to introduce the ethoxy group . The reaction conditions often involve elevated temperatures and the presence of a base to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-ethoxy-1,5-naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cross-Coupling Reactions: It can participate in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

    Catalysts: Palladium-based catalysts for cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-Chloro-2-ethoxy-1,5-naphthyridine has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound with various biological activities.

    Biological Research: Used in the study of enzyme interactions and as a probe in biochemical assays.

    Industrial Applications: Employed in the synthesis of more complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-Chloro-2-ethoxy-1,5-naphthyridine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved often include binding to active sites of enzymes or receptors, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Chloro-2-ethoxy-1,5-naphthyridine include other naphthyridine derivatives such as:

  • 2-Chloro-6-hydrazino-1,5-naphthyridine
  • 4-Chloro-2-hydrazino-1,5-naphthyridine
  • 7-Chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy group, in particular, can influence its solubility and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

4-chloro-2-ethoxy-1,5-naphthyridine

InChI

InChI=1S/C10H9ClN2O/c1-2-14-9-6-7(11)10-8(13-9)4-3-5-12-10/h3-6H,2H2,1H3

InChI Key

JDDIQWVLBVIZAM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=C(C(=C1)Cl)N=CC=C2

Origin of Product

United States

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